molecular formula C10H7Cl2N3 B1361205 4,6-dichloro-N-phenylpyrimidin-2-amine CAS No. 28230-48-0

4,6-dichloro-N-phenylpyrimidin-2-amine

Cat. No.: B1361205
CAS No.: 28230-48-0
M. Wt: 240.09 g/mol
InChI Key: QMVNQNGMZAIUMI-UHFFFAOYSA-N
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Description

4,6-dichloro-N-phenylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C10H7Cl2N3. This compound is known for its significant biological activity and is widely used in various fields, including agriculture and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 4,6-dichloro-N-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell division. It is involved in centrosome maturation and separation, and it is critical for the formation and function of the bipolar mitotic spindle .

Mode of Action

This compound interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The compound’s interaction with AURKA disrupts the normal function of the kinase, leading to alterations in cell division .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to an accumulation of cells in the G2/M phase, effectively halting cell division . The compound’s action on AURKA also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .

Pharmacokinetics

The compound’s inhibitory effect on aurka suggests that it can reach its target in sufficient concentrations to exert its effects

Result of Action

The result of this compound’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is due to the compound’s disruption of the cell cycle and induction of apoptosis . In HCT116 human colon cancer cells, the compound has been shown to induce caspase-mediated apoptotic cell death .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-N-phenyl-2-pyrimidinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a kinase inhibitor with antiproliferative activity against cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its function as a kinase inhibitor, affecting the phosphorylation processes within cells.

Cellular Effects

4,6-Dichloro-N-phenyl-2-pyrimidinamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a kinase inhibitor suggests that it can modulate signaling pathways that are critical for cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 4,6-Dichloro-N-phenyl-2-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to downstream effects on various cellular processes, including cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

4,6-Dichloro-N-phenyl-2-pyrimidinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 4,6-Dichloro-N-phenyl-2-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

4,6-Dichloro-N-phenyl-2-pyrimidinamine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role as a kinase inhibitor, as it needs to be present in the vicinity of its target kinases to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-dichloro-N-phenylpyrimidin-2-amine involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,6-dichloro-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with anilines can yield various anilinopyrimidine derivatives .

Comparison with Similar Compounds

Uniqueness: 4,6-dichloro-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions and contributes to its biological activity .

Properties

IUPAC Name

4,6-dichloro-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVNQNGMZAIUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347006
Record name 4,6-Dichloro-N-phenyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28230-48-0
Record name 4,6-Dichloro-N-phenyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28230-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-N-phenyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,4,6-trichloropyrimidine (5.5 g, 30 mmol) in tetrahydrofuran (15 mL) was added dropwise to a solution of aniline (2.8 mL, 1 equivalent) in tetrahydrofuran (25 mL). N,N-diisopropylethylamine (5.2 mL) was added and the solution was stirred at room temperature overnight. The solvent was removed and the crude material was purified by flash chromatography on silica gel. The column was eluted with 3% ethyl acetate in hexane, followed by 15% ethyl acetate in hexane. The eluent was removed, giving 4,6-dichloro-N-phenyl-2-pyrimidinamine (1.11 g, 4.6 mmol, 15%, Rf=0.4 in 3% ethyl acetate in hexane).
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25 mL
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